Sitagliptin phosphate is the phosphate salt form of sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [] Sitagliptin phosphate monohydrate is a white to off-white, crystalline, non-hygroscopic powder. [] It is used in scientific research to investigate the role of DPP-4 in various biological processes, particularly in the context of type 2 diabetes mellitus. []
Sitagliptin phosphate is classified as a synthetic organic compound and belongs to the class of drugs known as incretin enhancers. It is derived from the modification of natural peptide hormones and is synthesized through various chemical and enzymatic processes. The compound's molecular formula is C16H19F3N5O3P, indicating the presence of fluorine, nitrogen, oxygen, phosphorus, and carbon atoms.
The synthesis of sitagliptin phosphate involves several methodologies, primarily focusing on chemical resolution and enzymatic approaches.
The molecular structure of sitagliptin phosphate can be described as follows:
Sitagliptin phosphate undergoes several key reactions during its synthesis:
Sitagliptin phosphate acts primarily by inhibiting dipeptidyl peptidase-4 (DPP-IV), an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
The physical and chemical properties of sitagliptin phosphate are crucial for its formulation and effectiveness:
Sitagliptin phosphate is primarily used in clinical settings for:
Sitagliptin phosphate monohydrate (C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O; MW 523.32 g/mol) crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 6.137 Å, b = 9.304 Å, and c = 38.308 Å. This crystalline lattice accommodates four formula units per cell (Z = 4) and a volume of 2187.36 ų [4]. The structure features a protonated sitagliptin cation, a dihydrogen phosphate anion (H₂PO₄⁻), and a water molecule interconnected via a three-dimensional hydrogen-bonding network. Key interactions include:
Thermal and Solubility PropertiesDehydration occurs at 134.4°C (ΔH = −1.15 J·g⁻¹), inducing a solid-phase transition to sitagliptin phosphate anhydrous (STGA). This anhydrous form melts at 214.9°C, while the monohydrate (STG) melts at 206.4°C and the free base (STGB) at 120.3°C [8]. STG exhibits high aqueous solubility (≈50 mg/mL at 25°C) due to its ionic character, contrasting with poor solubility in organic solvents like acetone (<0.1 mg/mL) [8]. The monohydrate is non-hygroscopic, enhancing its stability during manufacturing and storage [9].
Table 1: Crystallographic and Thermal Properties of Sitagliptin Phosphate Forms
Property | Monohydrate (STG) | Anhydrous (STGA) | Free Base (STGB) |
---|---|---|---|
Melting Point (°C) | 206.4 | 214.9 | 120.3 |
Dehydration Temp (°C) | 134.4 | N/A | N/A |
Crystal System | Orthorhombic | Not reported | Not reported |
Space Group | P2₁2₁2₁ | Not reported | Not reported |
Water Content | 3.44% (theoretical) | 0% | 0% |
Synthetic RoutesTwo primary industrial routes dominate sitagliptin phosphate synthesis:
Salt Formation and SelectionThe free base is converted to the phosphate salt via reaction with phosphoric acid in polar solvents (e.g., ethanol/water mixtures). Critical process parameters include:
Phosphate salt selection was driven by:
Sitagliptin phosphate functions as a competitive, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), binding its catalytic pocket with sub-nanomolar affinity (IC₅₀ = 18 nM) [7] [10]. Key molecular interactions identified through in silico docking include:
DPP-4 inhibition elevates active incretin hormones (GLP-1 and GIP) by 2–3 fold, amplifying glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. This dual action reduces fasting and postprandial hyperglycemia without hypoglycemia risk [2] [5].
Table 2: Key Molecular Interactions in DPP-4-Sitagliptin Binding
Interaction Type | Sitagliptin Group | DPP-4 Residue | Distance (Å) |
---|---|---|---|
Hydrogen Bond | Primary amine | Glu205/Glu206 | 2.7–3.1 |
Hydrophobic | Trifluoromethyl triazole | Tyr547, Trp629 | 3.8–4.5 |
π-Stacking | Trifluorophenyl ring | Phe357 | 5.2 |
Halogen Bond | Aryl fluorine | His740 | 3.5 |
Bioequivalence studies in healthy volunteers confirm that sitagliptin phosphate monohydrate (reference) and sitagliptin hydrochloride (test) exhibit comparable pharmacokinetics under fasting conditions:
Despite bioequivalence, physicochemical differences impact formulation performance:
The phosphate salt’s stability and dissolution profile justify its selection for commercial formulations (e.g., Januvia®), ensuring consistent in vivo performance.
Table 3: Bioequivalence Parameters of Sitagliptin Salts (100 mg Dose)
Parameter | Sitagliptin Phosphate | Sitagliptin Hydrochloride | 90% CI Ratio (%) |
---|---|---|---|
Cmax (ng/mL) | 450 ± 78 | 452 ± 82 | 91.9–109.6 |
AUC₀–t (ng·h/mL) | 3420 ± 420 | 3380 ± 405 | 95.8–100.4 |
Tmax (h) | 2.0 ± 0.5 | 2.1 ± 0.6 | Not applicable |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1